Bicyclo[3.1.0]hexane-6-methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bicyclo[3.1.0]hexanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-7-5-2-1-3-6(5)7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHVDWWLAYJOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312060 | |
| Record name | Bicyclo[3.1.0]hexane-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-85-7 | |
| Record name | Bicyclo[3.1.0]hexane-6-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.1.0]hexane-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[3.1.0]hexane-6-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K24F5K6BMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Bicyclo 3.1.0 Hexane 6 Methanol and Its Derivatives
Cyclization and Annulation Strategies
The construction of the bicyclo[3.1.0]hexane system is often achieved through intramolecular reactions that form the three-membered ring or through convergent strategies that build the five-membered ring. These approaches offer access to highly substituted and stereochemically complex derivatives.
Intramolecular Radical Cyclopropanation Approaches
A significant advancement in the synthesis of bicyclo[3.1.0]hexane skeletons involves the intramolecular radical cyclopropanation of unactivated alkenes. nih.gov This method is particularly noteworthy for its ability to create highly congested vicinal all-carbon quaternary stereocenters, a feat that is challenging with traditional metallocarbene strategies. nih.gov
A cooperative catalytic system comprising Copper(I) and a secondary amine has been successfully employed for the intramolecular radical cyclopropanation of alkenyl aldehydes. nih.govnih.gov This system facilitates the use of the simple α-methylene group of aldehydes as a C1 source for the cyclopropanation reaction. nih.govnih.gov The reaction demonstrates broad substrate scope, accommodating various terminal and internal alkenes, as well as those with diverse aromatic, heteroaromatic, alkenyl, and alkyl substituents. nih.govnih.gov A key feature of this methodology is the ability to achieve asymmetric transformations, leading to enantioenriched bicyclo[3.1.0]hexanes with good to excellent enantioselectivity. nih.govnih.gov Mechanistic studies suggest a stepwise radical process for this formal [2+1] cycloaddition. nih.gov The trapping of alkyl radical intermediates by Cu(II) species is crucial for the chemoselectivity towards cyclopropanation. sustech.edu.cnacs.org
The use of the α-methylene group of an aldehyde as a C1 source in intramolecular radical cyclopropanation presents a significant advantage in terms of atom economy and the availability of starting materials. nih.govd-nb.info This approach circumvents the need for pre-functionalized and often reactive precursors. d-nb.info The process is initiated by the formation of an enamine from the alkenyl aldehyde and a secondary amine organocatalyst, followed by radical formation and subsequent ring closure to yield the bicyclo[3.1.0]hexane structure. researchgate.net This method has proven effective for constructing bicyclo[3.1.0]hexane skeletons with excellent efficiency and functional group tolerance. nih.gov
Table 1: Copper(I)/Secondary Amine Catalyzed Intramolecular Radical Cyclopropanation
| Substrate Type | Catalyst System | Key Features | Yield | Enantioselectivity | Reference |
| Alkenyl Aldehydes | Cu(I) / Chiral Secondary Amine | Asymmetric, Vicinal Quaternary Centers | Good to Excellent | Good to Excellent | nih.govnih.gov |
| 1,1-Disubstituted Alkenes | Cu(I) / Chiral Secondary Amine | Bridgehead Quaternary Centers | Moderate to High | Moderate to High | sustech.edu.cnacs.org |
(3+2) Annulation of Cyclopropenes with Aminocyclopropanes
A convergent approach to bicyclo[3.1.0]hexanes involves the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.govrsc.org This strategy is particularly effective for synthesizing derivatives with an all-carbon quaternary center and three contiguous stereocenters. nih.govrsc.orgrsc.org This marks the first successful (3+2) annulation of cyclopropenes and cyclopropanes. rsc.org
The (3+2) annulation can be efficiently mediated by photoredox catalysis under mild conditions, utilizing either an organic or an iridium photoredox catalyst and blue LED irradiation. nih.govrsc.orgrsc.org This method exhibits a broad scope for both cyclopropene (B1174273) and aminocyclopropane derivatives. nih.govrsc.org The reaction is initiated by the single-electron transfer-mediated ring-opening of the aminocyclopropane, which then undergoes annulation with the cyclopropene. rsc.org A notable feature of this methodology is the high diastereoselectivity achieved when using difluorocyclopropenes, providing access to valuable fluorinated building blocks for medicinal chemistry. nih.govrsc.org
Table 2: Photoredox-Catalyzed (3+2) Annulation
Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes
Gold catalysis provides a facile and atom-economical one-step method to access bicyclo[3.1.0]hexane boranes through the cyclization/hydroboration of 1,6-enynes. researchgate.net This protocol proceeds under mild conditions and yields stable bicyclo[3.1.0]hexane boranes that can be easily purified. researchgate.net The resulting borane (B79455) moiety is amenable to a variety of subsequent transformations. researchgate.net Kinetic isotope effect experiments have indicated that the hydrogen-transfer step is not rate-limiting. researchgate.net Gold-activated 1,5-enynes typically undergo a 5-endo-dig cyclization to form bicyclo[3.1.0]hexane systems. acs.org
Rearrangement and Ring Transformation Pathways
The synthesis of bicyclo[3.1.0]hexane-6-methanol and its derivatives is a subject of significant interest in organic chemistry due to the prevalence of this structural motif in natural products and bioactive molecules. nih.gov The inherent ring strain of this bicyclic system not only makes its synthesis challenging but also renders it a valuable intermediate for further chemical transformations. nih.gov Various synthetic strategies have been developed, primarily focusing on the construction of the three-membered ring through intramolecular cyclization, cyclopropanation, and transannular reactions. nih.gov This article delves into specific rearrangement and ring transformation pathways that lead to the formation of the bicyclo[3.1.0]hexane skeleton and its subsequent reactions.
Base-Promoted Ring Contraction of Epoxy Ketones
A key strategy for constructing the bicyclo[3.1.0]hexane framework involves a base-promoted ring contraction of an epoxy ketone. researchgate.netacs.org This method has been successfully employed in the synthesis of conformationally restricted analogues of β-arabinofuranosyl and α-galactofuranosyl rings. researchgate.netacs.org The process typically starts from a readily available cyclic precursor, such as cyclohexane-1,4-dione, which is converted into an epoxy ketone. researchgate.netacs.org The subsequent treatment of this epoxy ketone with a base induces a ring contraction, yielding the desired bicyclo[3.1.0]hexane ring system. researchgate.netacs.org
This synthetic route is particularly advantageous as it allows for the development of a pathway that can provide access to multiple target molecules from a single precursor, leveraging a pseudo-enantiomeric relationship between different ring systems. researchgate.netacs.org A late-stage resolution, for instance, through esterification with a chiral acid like O-acetyl-(S)-mandelic acid, can be incorporated to obtain enantiomerically pure products. researchgate.netacs.org
Photoinitiated Nucleophilic Addition Reactions of Arenes Leading to Bicyclo[3.1.0]hexenes
A fascinating and direct method for synthesizing bicyclo[3.1.0]hexene derivatives involves the photoinitiated nucleophilic addition of a solvent to an arene, such as benzene (B151609), in an acidic medium. acs.orgdiva-portal.org This photochemical reaction transforms a simple, planar aromatic molecule into a complex, three-dimensional bicyclic structure in a single step. acs.orgresearchgate.net The irradiation of benzene with 254 nm light in a nucleophilic solvent like methanol (B129727) results in the formation of substituted bicyclo[3.1.0]hex-2-enes. nih.gov While this reaction has been known for several decades, it has been hampered by low yields and the formation of complex product mixtures. nih.gov
Recent studies have provided deeper mechanistic insights that could pave the way for optimizing this reaction for broader synthetic applications. acs.orgnih.gov It has been found that the choice of substituent on the benzene ring significantly impacts the reaction's efficiency. acs.orgdiva-portal.org
| Starting Arene | Product | Yield | Reference |
| Silyl-substituted benzenes | Substituted bicyclo[3.1.0]hex-2-enes | Up to 75% | acs.orgdiva-portal.org |
| Benzene | 4-Methoxybicyclo[3.1.0]hex-2-ene (in methanol) | Low | nih.gov |
| 1,3,5-Tri-tert-butylbenzene | Bicyclo[3.1.0]hexene derivative | - | nih.gov |
| tert-Butylbenzene | Bicyclo[3.1.0]hexene derivative | - | nih.gov |
This table showcases the impact of substituents on the yield of the photoinitiated nucleophilic addition reaction.
The photoinitiated nucleophilic addition of solvents to arenes is notably accelerated in acidic media, suggesting that the reaction is acid-catalyzed. nih.gov The precise role of the acid has been a subject of investigation, with two major mechanistic hypotheses being explored. acs.orgdiva-portal.orgbohrium.com The first mechanism proposes the protonation of the excited-state arene, which then undergoes rearrangement to a bicyclo[3.1.0]hexenium cation that is subsequently trapped by the nucleophile. acs.orgdiva-portal.orgbohrium.com The second, and more favored, mechanism involves the photorearrangement of the arene to an intermediate, benzvalene (B14751766), which is then protonated and undergoes nucleophilic attack. acs.orgdiva-portal.orgbohrium.com
A fundamental driving force behind this photoreaction is the concept of excited-state antiaromaticity (ESAA) relief. acs.orgdiva-portal.orgnih.gov While benzene is aromatic in its ground state, its lowest ππ* excited states are antiaromatic. acs.orgdiva-portal.orgnih.gov The relief of this excited-state antiaromaticity is a significant contributing factor to the photochemical deformation of the benzene ring, which ultimately leads to the formation of the bicyclo[3.1.0]hexene product. acs.orgnih.gov The first step in the operative mechanism is believed to be the puckering of the S1-state benzene, driven by ESAA relief, which then leads to the formation of benzvalene through a conical intersection. nih.gov This phenomenon is not unique to benzene and has also been implicated in the photochemical rearrangements of other 6π-electron heterocycles like silabenzene and the pyridinium (B92312) ion. diva-portal.orgnih.gov
Ring Opening Reactions of Activated Cyclopropanes within Bicyclo[3.1.0]hexane Systems
The bicyclo[3.1.0]hexane system, particularly when the cyclopropane (B1198618) ring is "activated" by adjacent electron-withdrawing groups such as a ketone and an ester or aldehyde, can undergo ring-opening reactions. nih.govacs.org The course of this reaction, specifically which of the two activated cyclopropane bonds is cleaved, is highly dependent on the reaction conditions. nih.govacs.org This reactivity makes activated bicyclo[3.1.0]hexanes versatile intermediates in organic synthesis.
A study on a bicyclo[3.1.0]hexane with a cyclopropane carbon flanked by a ketone and either an ester or an aldehyde demonstrated that methanolysis can proceed via two different pathways, yielding distinct products under acidic versus basic conditions. nih.govacs.org
| Condition | Reactant | Product | Reference |
| Acidic | Activated bicyclo[3.1.0]hexane | 4-Methoxycyclohexane derivative | nih.govacs.org |
| Basic | Activated bicyclo[3.1.0]hexane | 3-Methoxymethylcyclopentanone | nih.govacs.org |
This table illustrates the condition-dependent outcome of the methanolysis of an activated bicyclo[3.1.0]hexane.
When an activated bicyclo[3.1.0]hexane is subjected to methanolysis under acidic conditions, the reaction proceeds with the cleavage of one of the activated cyclopropane bonds to yield primarily or exclusively a 4-methoxycyclohexane derivative. nih.govacs.org For example, refluxing methyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate with methanol in the presence of a catalytic amount of p-toluenesulfonic acid results in the formation of the corresponding 4-methoxycyclohexane. acs.org This outcome highlights the specific regioselectivity of the ring-opening reaction under acidic catalysis.
Methanolysis Under Basic Conditions
The ring-opening of activated cyclopropane rings within the bicyclo[3.1.0]hexane framework can be selectively achieved under basic conditions, leading to specific cyclopentane (B165970) derivatives. In a study of a bicyclo[3.1.0]hexane system bearing both a ketone and an ester or aldehyde group flanking one of the cyclopropane carbons, methanolysis with a base was shown to cleave one of the two activated cyclopropane bonds. nih.gov This reaction selectively produces a 3-methoxymethylcyclopentanone derivative. nih.gov This outcome contrasts with the results under acidic conditions, which yield a 4-methoxycyclohexane, demonstrating the conditional selectivity of the ring-opening process. nih.gov
Iron(III) Chloride-Induced Ring Enlargement of Silyloxy Derivatives
A notable synthetic transformation involving bicyclo[3.1.0]hexane systems is the iron(III) chloride-induced tandem ring expansion-cyclization of cyclopropyl (B3062369) silyl (B83357) ethers. This reaction provides a pathway to diastereoisomerically pure bicyclic chloro ketones. researchgate.net The process is believed to occur through a mechanism that involves the formation of a cyclopropyl alkoxy radical intermediate. researchgate.net For example, treatment of a cyclopropyl silyl ether derivative with anhydrous ferric chloride in dry dimethylformamide can lead to the formation of a 5,7-bicyclic chloro ketone. researchgate.net This methodology has been applied in the total synthesis of natural products, such as (±)-kessane, showcasing its utility in constructing complex molecular architectures from bicyclo[3.1.0]hexane precursors. researchgate.net
Advanced Functionalization and Derivatization Strategies
Further chemical modifications of the this compound core structure are essential for creating a diverse range of analogues with potential applications. These strategies focus on introducing new functional groups and stereocenters with a high degree of control.
Reductive Amination for Nitrogen-Containing Analogues
Reductive amination serves as a important method for incorporating nitrogen atoms into the bicyclo[3.1.0]hexane framework, leading to the synthesis of various analogues. This strategy typically involves the reaction of a bicyclo[3.1.0]hexane-based aldehyde or ketone with an amine in the presence of a reducing agent.
For instance, bicyclo[3.1.0]hexane-based amines have been used in reductive amination with a variety of aldehydes, including aromatic, linear, and uridine-containing aldehydes, to produce a series of UDP-Galf mimics. mdpi.com In these syntheses, the imine formed between the amine and aldehyde is reduced using reagents like sodium borohydride (B1222165) (NaBH₄) or borane-pyridine complex (BH₃·Py). mdpi.com While NaBH₄ is a potent reducing agent, its use can help minimize the formation of dialkylated byproducts. mdpi.com However, the yields of these reactions can be moderate, and in some cases, unconsumed starting materials remain, with prolonged reaction times leading to undesired N-methylation. mdpi.com
Other applications of this method include the synthesis of conformationally restricted histamine (B1213489) analogues, where a bicyclo[3.1.0]hexane aldehyde is reacted with an amine, followed by deprotection steps. mdpi.com The reductive amination of a ketone intermediate on a bicyclo[3.1.0]hexane scaffold has also been employed to introduce benzylamine (B48309) and 4-phenylbenzylamine (B1583212) moieties. rsc.orgrsc.org The choice of reducing agent and reaction conditions is critical to the success of these transformations and the purity of the resulting nitrogen-containing analogues. mdpi.comrsc.orgrsc.org
Stereoselective Introduction of Substituents (e.g., Methyl Groups)
The stereocontrolled introduction of substituents, such as methyl groups, onto the bicyclo[3.1.0]hexane skeleton is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. Various synthetic strategies have been developed to achieve high diastereoselectivity.
One approach involves the use of Grignard reagents to introduce substituents onto a chloroenamine intermediate. This method has been successfully applied to the stereoselective synthesis of endo-bicyclo[3.1.0]hexanylpiperidines. nih.gov The reaction of aryl and alkyl Grignard nucleophiles with a trans-1-(6-chloro-4-methylcyclohex-1-enyl)-4-phenylpiperazine intermediate proceeds in a stereoselective manner to furnish the desired endo bicyclic products. nih.gov The stereochemistry of the starting chloroenamine, with the chloro substituent anti to the pseudoequatorial methyl group, directs the incoming nucleophile to the opposite face, thus establishing the endo configuration. nih.gov
Another powerful method for creating highly functionalized bicyclo[3.1.0]hexanes with excellent stereocontrol is an Et₃Al-mediated intramolecular epoxide opening and cyclopropanation reaction. nih.gov This transformation has been shown to proceed with perfect endo selectivity for hydrogen or fluorine substituents. nih.gov The application of this methodology has been demonstrated in the efficient synthesis of potent and selective mGluR2/3 agonists, highlighting its utility in preparing structurally complex and stereochemically defined bicyclo[3.1.0]hexane derivatives. nih.gov
Intramolecular Simmons-Smith Cyclopropanation for Substituted Bicycloalkanes
The intramolecular Simmons-Smith (IMSS) cyclopropanation is a robust method for the synthesis of substituted bicyclo[n.1.0]alkanes, including bicyclo[3.1.0]hexanes. acs.orgnih.govacs.org This reaction involves the cyclization of a functionalized gem-diiodoalkane containing an allylic alcohol, mediated by a zinc carbenoid. acs.orgnih.gov The process is highly effective for constructing bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane ring systems. acs.orgnih.gov
The success and diastereoselectivity of the IMSS reaction can be influenced by the presence of directing groups, such as allylic alcohols. acs.org These groups can coordinate with the zinc carbenoid, guiding the cyclopropanation to occur on the same face of the double bond. organic-chemistry.org The choice of reaction conditions is also critical to promote cyclopropanation over other potential reaction pathways. nih.gov The scope of the IMSS reaction is broad, tolerating substitution on the alkene and at the allylic position, which allows for the synthesis of a wide variety of substituted bicyclo[3.1.0]hexanes in high yields. acs.org Furthermore, this methodology has been successfully applied to the highly diastereoselective synthesis of a 5-3-5 fused tricycloalkane. acs.orgnih.gov
Synthesis of Bis-Spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives
A reliable synthetic route to bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane has been developed based on the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.orgnih.govbeilstein-archives.orgnih.gov Specifically, the protonated form of Ruhemann's purple (PRP) serves as the stable 1,3-dipole in this reaction. beilstein-journals.orgnih.gov
This cycloaddition reaction accommodates both 3-substituted and 3,3-disubstituted cyclopropenes, yielding the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields and with high diastereofacial selectivity. beilstein-journals.orgnih.gov The reaction conditions are generally mild, and even unstable 1,2-disubstituted cyclopropenes can be effectively trapped by the stable azomethine ylide. beilstein-journals.orgnih.gov
The reaction conditions have been optimized, with aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at 65 °C favoring the formation of the desired products. nih.gov In contrast, protic solvents such as methanol and ethanol (B145695) are unsuitable for this transformation due to the incompatibility of the 1,3-dipole with these media. nih.gov The mechanism of this cycloaddition has been investigated using density functional theory (DFT) calculations, which indicate that the reaction is controlled by the HOMO of the cyclopropene and the LUMO of the ylide. nih.gov
Below is a table summarizing the yields of a bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivative in various solvents.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 65 | 45 |
| 2 | 1,4-Dioxane | 65 | 67 |
| 3 | Acetonitrile | 65 | 70 |
| 4 | DMF | 65 | 61 |
| 5 | Methanol | 65 | 0 |
| 6 | Ethanol | 65 | 0 |
| Data sourced from a study on the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. nih.gov |
1,3-Dipolar Cycloaddition with Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes represents a significant strategy for the construction of the 3-azabicyclo[3.1.0]hexane framework. This method is particularly effective for creating complex spirocyclic systems. beilstein-journals.orgnih.gov The reaction involves the in-situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a cyclopropene dipolarophile.
A notable example involves the use of the stable azomethine ylide derived from Ruhemann's purple (protonated form, PRP). beilstein-journals.orgbeilstein-archives.org This stable 1,3-dipole can react with various 3-substituted and 3,3-disubstituted cyclopropenes to yield bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts. These reactions often proceed with high diastereofacial selectivity and in moderate to good yields. beilstein-journals.org The choice of solvent is critical, with aprotic solvents being suitable, while alcohols like methanol and ethanol are incompatible as they react with the 1,3-dipole. beilstein-journals.orgbeilstein-archives.org
The scope of this reaction has been explored with a variety of cyclopropenes. For instance, both 3-substituted and 3,3-disubstituted cyclopropenes react efficiently with the stable azomethine ylide. beilstein-journals.org Even unstable 1,2-disubstituted cyclopropenes can be successfully trapped under mild conditions. beilstein-journals.org The high reactivity of the cyclopropene double bond, owing to its ring strain, allows for chemoselective cycloaddition even in the presence of other double or triple bonds within the molecule. beilstein-journals.org
The generation of azomethine ylides can also be achieved through the reaction of α-amino acids with cyclic carbonyl compounds like alloxan, isatin, and ninhydrin. nih.govresearchgate.net These in-situ generated, highly reactive azomethine ylides readily participate in cycloaddition with cyclopropenes to form pharmacologically interesting spiro-fused 3-azabicyclo[3.1.0]hexanes. researchgate.net
Below is a table summarizing the reaction of a stable azomethine ylide with various cyclopropenes.
| Entry | Cyclopropene | Solvent | Temperature | Yield (%) | Product | Ref |
| 1 | 1,2-Diphenylcyclopropene | Dichloromethane | Reflux | 78 | Bis-spiro 3-azabicyclo[3.1.0]hexane | beilstein-archives.org |
| 2 | 3,3-Dimethyl-1,2-diphenylcyclopropene | Dichloromethane | Reflux | 72 | Cycloadduct 3c | beilstein-archives.org |
| 3 | Cyclopropene-3-carbonitrile | Dichloromethane | Reflux | 69 | 3-Azabicyclo[3.1.0]hexane cycloadduct 3d | beilstein-journals.org |
| 4 | 3-(2,2,2-Trifluoroethyl)cyclopropene | Dichloromethane | Reflux | 91 | 3-Azabicyclo[3.1.0]hexane cycloadduct 3e | beilstein-journals.org |
Preparation of Highly Functionalized Heterocycles Incorporating the Bicyclo[3.1.0]hexane Moiety
The bicyclo[3.1.0]hexane scaffold can be incorporated into larger, highly functionalized heterocyclic systems through various synthetic routes. One prominent method involves the reaction of protected 6-amino-3-azabicyclo[3.1.0]hexane building blocks with polychloronitrobutadienes. nih.govbeilstein-journals.org These reactions lead to a range of potentially biologically active compounds. nih.govbeilstein-journals.org
For example, the reaction of exo-6-N,N-dibenzylamino-3-azabicyclo[3.1.0]hexane with a (tetrachloroallylidene)hydrazine derived from 2-nitroperchloro-1,3-butadiene results in a formal nucleophilic substitution at the imidoyl chloride unit, yielding the corresponding derivative in 80% isolated yield. nih.govbeilstein-journals.org
Furthermore, the treatment of 1,3-dinitro-1,4,4-trichlorobutadiene with a fourfold excess of exo-6-N,N-dibenzylamino-3-azabicyclo[3.1.0]hexane in methanol at -40 °C leads to a twofold vinylic substitution, producing a 4,4-bis(aminoazabicyclo[3.1.0]hexyl)-1-chloro-1,3-dinitrobutadiene in 80% yield. nih.govbeilstein-journals.org
Deprotection of these complex structures can be challenging and requires carefully tailored conditions. For instance, the removal of an N-Boc group from a functionalized 6-amino-3-azabicyclo[3.1.0]hexane derivative was achieved in 83% yield using trifluoroacetic acid. nih.govbeilstein-journals.org However, N-debenzylation of other derivatives under certain hydrogenation conditions led to unexpected side reactions, such as the reduction of a 1-amino-2,2-dichlorovinyl group to an acetyl substituent. nih.gov
The following table presents examples of functionalized heterocycles synthesized from bicyclo[3.1.0]hexane precursors.
| Bicyclo[3.1.0]hexane Precursor | Reagent | Product | Yield (%) | Ref |
| exo-6-N,N-Dibenzylamino-3-azabicyclo[3.1.0]hexane | (Tetrachloroallylidene)hydrazine | Azabicyclic hydrazone derivative | 80 | nih.govbeilstein-journals.org |
| exo-6-N,N-Dibenzylamino-3-azabicyclo[3.1.0]hexane | 1,3-Dinitro-1,4,4-trichlorobutadiene | 4,4-Bis(aminoazabicyclo[3.1.0]hexyl)-1-chloro-1,3-dinitrobutadiene | 80 | nih.govbeilstein-journals.org |
| N-Boc protected 6-amino-3-azabicyclo[3.1.0]hexane derivative | Trifluoroacetic acid | Deprotected amine | 83 | nih.govbeilstein-journals.org |
Mechanistic Investigations of Bicyclo 3.1.0 Hexane Transformations
Elucidation of Reaction Pathways for Cyclization Processes
The construction of the bicyclo[3.1.0]hexane skeleton can be achieved through various cyclization strategies. Understanding the underlying mechanisms, whether radical or ionic, is crucial for controlling the stereochemistry and efficiency of these synthetic methods.
Stepwise Radical Processes in Cyclopropanation
Recent studies have demonstrated that the intramolecular cyclopropanation of unactivated alkenes with aldehydes can proceed through a stepwise radical process to form bicyclo[3.1.0]hexane skeletons. d-nb.infonih.gov This transformation, often catalyzed by a copper(I)/secondary amine cooperative system, allows for the construction of highly substituted bicyclo[3.1.0]hexanes, including those with vicinal all-carbon quaternary stereocenters. nih.govd-nb.info
Preliminary mechanistic studies support a pathway involving the formation of a radical intermediate. d-nb.infonih.gov This formal [2+1] cycloaddition has been successfully applied in asymmetric synthesis, providing enantioenriched bicyclo[3.1.0]hexane derivatives. nih.govnih.gov The reaction exhibits a broad substrate scope, tolerating various functional groups on both the alkene and aldehyde components. d-nb.info
| Catalyst System | Key Mechanistic Feature | Product Type | Reference |
|---|---|---|---|
| Cu(I)/Secondary Amine | Stepwise Radical Process | Bicyclo[3.1.0]hexanes with vicinal all-carbon quaternary stereocenters | nih.govd-nb.info |
Carbocationic Intermediates in Intramolecular Cyclopropanation
An alternative mechanistic pathway for the formation of bicyclo[3.1.0]hexanes involves the participation of carbocationic intermediates. nih.gov One such method is the intramolecular cyclopropanation of 1,4-dienes via a hydroboration-homologation sequence. nih.gov This procedure generates B-(1-chloroalkyl)catecholborane intermediates, which then undergo cyclization. nih.gov
Mechanistic studies, including deuterium-labeling experiments, have provided evidence supporting the involvement of carbocationic species in the C-B bond formation and subsequent cyclopropanation. nih.govresearchgate.net This pathway allows for the formation of three new sigma C-C bonds at a single carbon atom, leading to the bicyclo[3.1.0]hexane core. nih.gov Gold-catalyzed cyclization/hydroboration of 1,6-enynes also appears to proceed through intermediates with carbocationic character. researchgate.net
| Reaction | Key Intermediate | Evidence | Reference |
|---|---|---|---|
| Intramolecular Cyclopropanation of 1,4-Dienes | Carbocationic Intermediates | Mechanistic Study | nih.gov |
| Gold-Catalyzed Cyclization/Hydroboration of 1,6-Enynes | Gold-activated alkyne with subsequent C-B bond formation | Deuterium-labeling studies | researchgate.net |
Understanding Rearrangement and Ring Opening Mechanisms
Bicyclo[3.1.0]hexane derivatives can undergo various rearrangement and ring-opening reactions, often influenced by reaction conditions such as the presence of acid or light. Understanding these mechanistic pathways is essential for predicting product distributions and designing synthetic strategies.
Acid-Catalyzed Epimerization and Racemization of Bicyclo[3.1.0]hexenes
In acidic media, different isomers of substituted bicyclo[3.1.0]hexenes are known to interconvert. nih.govdiva-portal.org These interconversions can occur through acid-catalyzed epimerization and racemization processes. nih.govdiva-portal.org These reactions can lead to complex product mixtures over time as secondary thermal and photochemical processes scramble the initial isomers. nih.gov The instability of the bicyclic products in acidic (as well as basic) media can also lead to decomposition to form fulvenes and polymeric materials. nih.govdiva-portal.org
Sensitized Vinylcyclopropane (B126155) Rearrangements
The vinylcyclopropane rearrangement is a well-known photochemical reaction that can occur in bicyclo[3.1.0]hexene systems. nih.govdiva-portal.org This rearrangement can be sensitized, for instance by triplet benzene (B151609), leading to the interconversion of isomers. nih.govdiva-portal.org The multiplicity of the excited state can strongly influence the reaction outcome, with different pathways being favored in the singlet versus the triplet state. researchgate.net
Excited-State Photorearrangement Mechanisms in Benzene Derivatives
The photoreaction of benzene derivatives in acidic media can lead to the formation of substituted bicyclo[3.1.0]hexenes. nih.govdiva-portal.org This transformation is triggered by the relief of excited-state antiaromaticity (ESAA) in the benzene ring. nih.govbohrium.com While benzene is aromatic in its ground state, it becomes antiaromatic in its lowest ππ* excited states. nih.govdiva-portal.org
Two primary mechanistic hypotheses have been explored. nih.govbohrium.com The first involves the protonation of excited-state benzene, followed by rearrangement to a bicyclo[3.1.0]hexenium cation that is then trapped by a nucleophile. nih.govdiva-portal.org The second, and operative, mechanism involves the photorearrangement of benzene to its valence isomer, benzvalene (B14751766), which is then protonated and undergoes nucleophilic attack. nih.govbohrium.com Quantum chemical calculations and experimental evidence have supported the latter pathway. nih.gov Silyl-substituted benzenes have been found to be particularly effective substrates, providing rapid access to bicyclo[3.1.0]hexene derivatives as single isomers in good yields. nih.govbohrium.com
| Rearrangement Type | Conditions/Catalyst | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Epimerization and Racemization | Acidic Media | Interconversion of isomers | nih.govdiva-portal.org |
| Vinylcyclopropane Rearrangement | Triplet Sensitizer (e.g., Benzene) | Isomer interconversion | nih.govdiva-portal.org |
| Photorearrangement of Benzene Derivatives | Acidic Media, UV light | Relief of excited-state antiaromaticity (ESAA), formation of benzvalene intermediate | nih.govbohrium.com |
Mechanistic Insights into Cycloaddition Reactions
Cycloaddition reactions are a powerful tool for the construction of complex molecular architectures, and the bicyclo[3.1.0]hexane system has been a subject of such investigations, particularly in the context of 1,3-dipolar cycloadditions. Although specific studies on Bicyclo[3.1.0]hexane-6-methanol are scarce, extensive research on related derivatives, such as 3-azabicyclo[3.1.0]hexanes, provides significant mechanistic insights that are broadly applicable to this class of compounds.
The regioselectivity and reactivity of cycloaddition reactions involving bicyclo[3.1.0]hexane derivatives are often governed by frontier molecular orbital (FMO) interactions. In the case of 1,3-dipolar cycloadditions of azomethine ylides to cyclopropenes to form 3-azabicyclo[3.1.0]hexane systems, density functional theory (DFT) calculations have shown that the reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org
A high degree of diastereofacial selectivity is a hallmark of cycloaddition reactions leading to bicyclo[3.1.0]hexane derivatives. This selectivity is crucial for controlling the stereochemistry of the final product, which is particularly important in the synthesis of biologically active molecules and chiral catalysts.
In the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide, high diastereofacial selectivity has been consistently observed. beilstein-journals.org The approach of the 1,3-dipole to the cyclopropene occurs from the sterically less hindered face, leading to the preferential formation of one diastereomer. For instance, in the reaction of 3-substituted 1,2-diphenylcyclopropenes with an azomethine ylide, the cycloaddition proceeds exclusively from the side opposite to the substituent on the C3 position of the cyclopropene ring. beilstein-journals.org
The stereochemical outcome can be reliably predicted by analyzing the transition state energies using computational methods like DFT. These calculations can quantify the energetic preference for one approach trajectory over another, providing a theoretical basis for the experimentally observed high diastereoselectivity.
The following table summarizes the results of 1,3-dipolar cycloaddition reactions of a stable azomethine ylide (the protonated form of Ruhemann's purple) with various cyclopropenes, highlighting the high yields and diastereoselectivity achieved in the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives.
Table 1: Synthesis of Bis-spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives via 1,3-Dipolar Cycloaddition
| Entry | Cyclopropene Reactant | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 1 | 1,2,3-Triphenylcyclopropene | meso-3'-Azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene] derivative | 75 | High |
| 2 | 1,2-Diphenylcyclopropene | meso-3'-Azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene] derivative | 78 | High |
| 3 | 3-Ethyl-1,2-diphenylcyclopropene | meso-3'-Azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene] derivative | 72 | Full |
| 4 | 3-Vinyl-1,2-diphenylcyclopropene | meso-3'-Azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene] derivative | 69 | High |
| 5 | 3-Isopropenyl-1,2-diphenylcyclopropene | meso-3'-Azadispiro[indene-2,2'-bicyclo[3.1.0]hexane-4',2''-indene] derivative | 91 | High |
Data sourced from a study on the 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide. beilstein-journals.org
Spectroscopic Characterization Methodologies in Bicyclo 3.1.0 Hexane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of bicyclo[3.1.0]hexane compounds. Both ¹H and ¹³C NMR provide data that helps in piecing together the intricate three-dimensional structure of these molecules. researchgate.netoup.com
In the study of bicyclo[3.1.0]hexane derivatives, ¹H NMR spectroscopy is crucial for determining the relative configuration of asymmetric centers. For instance, the use of shift reagents like Eu(fod)₃ in ¹H NMR can help in resolving complex spectra and providing evidence for the stereochemistry of substituents on the bicyclic ring. rsc.org The chemical shifts and coupling constants of the protons, particularly the bridgehead protons and those on the cyclopropane (B1198618) ring, are characteristic of the bicyclo[3.1.0]hexane skeleton. beilstein-journals.org For example, in certain derivatives, the bridgehead protons can appear as a doublet of doublets in the ¹H NMR spectrum. beilstein-journals.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. nih.govmdpi.com The chemical shifts of the carbon atoms in the bicyclo[3.1.0]hexane ring system are influenced by their hybridization and the nature of the substituents. rsc.org For instance, the carbon atoms of the cyclopropane ring typically resonate at higher fields compared to the cyclopentane (B165970) ring carbons. Specific chemical shift values can be assigned to the different carbon atoms in the structure, which aids in confirming the bicyclic framework. beilstein-journals.orggoogle.com In some cases, low-temperature NMR studies are conducted to resolve complex mixtures of glycosyl donors in the synthesis of bicyclo[3.1.0]hexane derivatives. researchgate.net
Interactive Table: Representative NMR Data for Bicyclo[3.1.0]hexane Derivatives
| Nucleus | Type of Signal | Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| ¹H | Bridgehead protons | ~1.35 (dd) | beilstein-journals.org |
| ¹H | Cyclopropane ring proton (NCH) | ~1.54 (t) | beilstein-journals.org |
| ¹³C | Bridgehead carbons | ~24.5 - 25.5 | beilstein-journals.org |
Mass Spectrometry (MS) for Compound Identification and Analysis
Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of bicyclo[3.1.0]hexane compounds. nist.govnih.gov It also provides valuable information about the structure of the molecule through the analysis of its fragmentation patterns. spectrabase.com The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for the parent compound, bicyclo[3.1.0]hexane, which serves as a benchmark for the identification of its derivatives. nist.gov
The electron ionization (EI) mass spectrum of bicyclo[3.1.0]hexane shows a characteristic fragmentation pattern that can be used for its identification. nist.gov For more complex derivatives, such as those synthesized for biological applications, high-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized compounds. rsc.orgmdpi.com Fast atom bombardment mass spectrometry (FAB-MS) has also been utilized in the characterization of certain bicyclo[3.1.0]hexane-containing oligonucleotides. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govfrontiersin.org This method is particularly useful for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. nih.gov In the context of bicyclo[3.1.0]hexane research, GC-MS is frequently used to identify these compounds in various matrices, including natural product extracts. biomedpharmajournal.orgsemanticscholar.org The identification of compounds is typically achieved by comparing their retention times and mass spectra with those of known standards or by searching spectral libraries such as the NIST and Wiley libraries. frontiersin.orgorientjchem.org
GC-MS analysis has been instrumental in identifying bicyclo[3.1.0]hexane derivatives in various natural product extracts.
Zingiber officinale (Ginger): Several studies have reported the presence of bicyclo[3.1.0]hexane derivatives in extracts of ginger rhizome. For example, a derivative identified as Bicyclo[3.1.0]hexane-6-methanol, 2-hydroxy-1,4,4-trimethyl- was detected in a methanolic extract of Zingiber officinale. orientjchem.orgresearchgate.net In one study, this compound was identified with a retention time of 9.055 minutes. orientjchem.orgresearchgate.net Other bicyclo[3.1.0]hexane-related compounds have also been identified in ginger oil from different regions. asianpubs.orgbanglajol.info
Interactive Table: GC-MS Data for this compound, 2-hydroxy-1,4,4-trimethyl- in Natural Extracts
| Natural Source | Extract Type | Retention Time (min) | Reference |
|---|---|---|---|
| Zingiber officinale | Methanolic | 9.055 | orientjchem.orgresearchgate.net |
| Zingiber officinale | Ethanolic | 20.15 | journalspub.info |
Computational Chemistry Applications in Bicyclo 3.1.0 Hexane Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational studies on bicyclo[3.1.0]hexane systems, offering a balance between accuracy and computational cost for examining their electronic structure and related properties.
Optimization of Molecular Geometries and Electronic Structures
In one study, extensive conformational searches for a bicyclo[3.1.0]hexane derivative with multiple hydroxyl and azido (B1232118) functional groups were performed at the B3LYP/6-311++G** level of theory. rsc.orgdocumentsdelivered.comresearchgate.net These calculations revealed that the number and strength of intramolecular hydrogen bonds are the dominant factors determining the relative stability among the different boat-like and chair-like conformers. rsc.orgdocumentsdelivered.comresearchgate.net For 1,5-diazabicyclo[3.1.0]hexane, both B3LYP and MP2 methods found three minima on the potential energy surface, corresponding to twist, boat, and chair conformations, with the boat conformation being the most stable. acs.org Similarly, a computational analysis of the conformational landscape of bicyclo[3.1.0]hexane itself showed the boat-like conformation to be the only stable configuration. conicet.gov.ar
DFT has also been used to investigate the structures of various derivatives, including those with heteroatoms. For instance, full geometry optimization of tautomers of protonated Ruhemann's purple, a related spirocyclic system, was carried out at the M11/cc-pVDZ level to establish the stability order based on Gibbs free energy. beilstein-journals.org
Table 1: DFT Functionals and Basis Sets in Bicyclo[3.1.0]hexane Studies
| Study Focus | DFT Functional | Basis Set | Findings | Reference(s) |
| Conformational Analysis & Chiroptical Spectra | B3LYP | 6-311++G**, aug-cc-pVDZ | Boat-like conformers are more stable; successful assignment of absolute configuration. | rsc.orgdocumentsdelivered.comresearchgate.net |
| Conformational Analysis | M06-2X | 6-311++G(d,p) | Confirmed the preference for boat-like conformers and analyzed the influence of heteroatoms. | conicet.gov.ar |
| Reaction Mechanism (Cycloaddition) | M11 | cc-pVDZ | Elucidated the kinetic control and inverse electron-demand nature of the reaction. | beilstein-journals.org |
| Reaction Mechanism (Photoreaction) | (U)B3LYP | 6-311+G(d,p) | Investigated reaction coordinates in ground and triplet states to determine the operative mechanism. | diva-portal.org |
| Conformational Analysis (Diazabicyclo[3.1.0]hexane) | B3LYP | 6-31G(d) | Identified boat conformation as the most stable among twist, boat, and chair forms. | acs.org |
Simulation of Chiroptical Spectra (ECD, ORD, VCD)
A significant application of DFT is the simulation of chiroptical spectra, which is crucial for determining the absolute configuration of chiral molecules. For a pair of enantiomers of a bicyclo[3.1.0]hexane derivative, researchers have successfully simulated the electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectra. rsc.orgdocumentsdelivered.com These simulations were performed for all low-energy conformers at the B3LYP/6-311++G** and B3LYP/aug-cc-pVDZ levels of theory. rsc.orgdocumentsdelivered.com By comparing the simulated spectra with experimental measurements, the absolute configuration of the enantiomers was determined with high confidence. rsc.org This integrated approach, combining multiple chiroptical spectroscopic methods with DFT calculations, is particularly valuable for complex and flexible molecules like substituted bicyclo[3.1.0]hexanes. rsc.orgdocumentsdelivered.com
Solvent Effects in Computational Models
The influence of the solvent environment is a critical parameter in computational studies. To account for these effects in bicyclo[3.1.0]hexane systems, implicit continuum polarization models are frequently used. rsc.orgdocumentsdelivered.com This approach was applied in the simulation of chiroptical spectra to accurately model the experimental conditions in acetonitrile. rsc.orgdocumentsdelivered.com In other studies, the choice of solvent was shown to be critical. For example, in the synthesis of bis-spirocyclic derivatives, protic solvents like methanol (B129727) and ethanol (B145695) were found to be unsuitable due to proton transfer reactions with the azomethine ylide, a phenomenon that can be understood and predicted through computational models. beilstein-journals.org
Molecular Dynamics and Conformational Search Algorithms
To explore the vast conformational space of flexible bicyclo[3.1.0]hexane derivatives, extensive conformational searches are necessary. These searches are often conducted using systematic or stochastic algorithms coupled with quantum mechanical calculations. For a highly substituted bicyclo[3.1.0]hexane derivative, a comprehensive conformational search was carried out at the B3LYP/6-311++G** level to identify all relevant low-energy structures. rsc.orgdocumentsdelivered.comresearchgate.net
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of these molecules over time. MD has been employed to analyze the behavior of modified thrombin-binding aptamers containing bicyclo[3.1.0]hexane-based nucleosides. nih.gov These simulations showed that the unmodified aptamer maintained a stable structure, while the introduction of a conformationally locked bicyclo[3.1.0]hexane nucleoside led to the disruption of the G-tetraplex structure, highlighting the utility of this scaffold as a tool to study conformational parameters. nih.gov
Quantum Chemical Investigations of Reaction Mechanisms and Excited States
Quantum chemical calculations are indispensable for elucidating the complex reaction mechanisms involving bicyclo[3.1.0]hexane intermediates and products. For instance, the mechanism of a fundamental benzene (B151609) photoreaction that leads to substituted bicyclo[3.1.0]hexenes was investigated through quantum chemical calculations. diva-portal.orgnih.govacs.org These studies explored two major hypotheses, both involving the relief of excited-state antiaromaticity (ESAA). diva-portal.orgnih.govacs.org The calculations, performed at the (U)B3LYP/6-311+G(d,p) level, revealed that the operative mechanism involves the photorearrangement of benzene to benzvalene (B14751766), followed by protonation and nucleophilic addition, rather than the direct protonation of excited-state benzene. diva-portal.orgnih.govacs.org
DFT methods have also been used to study the mechanism of 1,3-dipolar cycloaddition reactions for synthesizing bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org These calculations, at the M11/cc-pVDZ level, showed that the reactions are kinetically controlled and proceed via an inverse electron-demand pathway. beilstein-journals.org
Molecular Modeling for Ligand Design and Interaction Prediction
The rigid bicyclo[3.1.0]hexane scaffold is an attractive building block for designing ligands that target biological macromolecules. Its conformational rigidity can lead to higher binding affinity and selectivity.
Molecular modeling has been instrumental in the design of novel inhibitors based on this framework. In one study, bicyclo[3.1.0]hexane analogues of sialic acid were designed as potential inhibitors of influenza A neuraminidase. plos.org After initial compounds showed lower than expected activity, molecular modeling was used to propose new structures with different functional groups to improve interactions within the enzyme's active site. plos.org
In another example, the bicyclo[3.1.0]hexane scaffold, also known as (N)-methanocarba, was used to replace the furanose ring in nucleosides to create potent and selective ligands for the A3 adenosine (B11128) receptor (A3AR). mdpi.com This modification enforces a specific conformation that is known to enhance potency and selectivity for the A3AR subtype. mdpi.comnih.gov The development of these ligands, aimed at treating inflammation and cancer, relied on understanding the structure-activity relationships derived from both synthesis and computational evaluation. mdpi.com The rigid bicyclo[3.1.0]hexane structure has also been used to develop selective ligands for the H3 histamine (B1213489) receptor. mdpi.com
Table 2: Bicyclo[3.1.0]hexane Derivatives in Ligand Design
| Target | Scaffold Application | Key Findings | Computational Method | Reference(s) |
| Influenza A Neuraminidase | Mimic of the transition state of sialic acid cleavage. | The bicyclo[3.1.0]hexane framework requires specific functionalization to achieve desired interactions in the active site. | Molecular Modeling | plos.org |
| A3 Adenosine Receptor | Conformationally restricted (N)-methanocarba replacement for the ribose ring. | Increased A3AR potency and selectivity. The most potent derivative displayed high A3R selectivity. | Radioligand Binding Studies & SAR | mdpi.com |
| H3 Histamine Receptor | Conformationally rigid histamine analogues. | The rigid scaffold provided potent and selective H3 receptor ligands. | Conformational Search (MacroModel) | mdpi.com |
| Thrombin-Binding Aptamer | Conformationally locked nucleoside probes. | The bicyclo[3.1.0]hexane substitution was used as a tool to probe the importance of sugar pucker in G-quadruplex formation. | Molecular Dynamics | nih.gov |
Advanced Applications of Bicyclo 3.1.0 Hexane Scaffolds in Target Oriented Synthesis
Development of Conformationally Restricted Analogues for Biological Studies
The rigidity of the bicyclo[3.1.0]hexane system is a key feature that chemists exploit to lock flexible molecules into specific conformations. This approach is instrumental in probing the bioactive shapes of natural products and in designing potent bioisosteres.
The bicyclo[3.1.0]hexane core has been effectively used to create conformationally restricted mimics of important five-membered carbohydrate rings, such as β-arabinofuranosyl (Araf) and α-galactofuranosyl (Galf) moieties. researchgate.netualberta.canih.gov These furanose rings are critical components of glycans essential for the survival of certain pathogens, like Mycobacterium tuberculosis, the causative agent of tuberculosis. ualberta.ca The enzymes that assemble these glycans, known as glycosyltransferases, are key targets for developing new anti-mycobacterial drugs. ualberta.caualberta.ca
A synthetic route has been developed to produce bicyclo[3.1.0]hexane-derived analogues of both β-arabinofuranosyl and α-galactofuranosyl rings from a single precursor. researchgate.netnih.gov This strategy leverages the pseudo-enantiomeric relationship between the two target ring systems. Key steps in this synthesis include a base-promoted ring contraction to form the core bicyclo[3.1.0]hexane structure and a late-stage resolution to separate the enantiomers. researchgate.netnih.gov The resulting carbohydrate mimics, which have the bicyclo[3.1.0]hexane system at their core, serve as stable, non-hydrolyzable tools to study and potentially inhibit the enzymes that process their natural furanose counterparts. ualberta.caualberta.ca The absolute configuration of these mimics has been confirmed through methods such as X-ray analysis of crystalline derivatives. ualberta.caualberta.ca
One of the most successful applications of the bicyclo[3.1.0]hexane scaffold is its use as a bioisosteric replacement for the furanose ring in nucleosides. nih.gov This modification, often referred to as a "methanocarba" substitution, creates a carbocyclic nucleoside analogue where the fused three-membered ring severely restricts the puckering of the five-membered cyclopentane (B165970) ring. clockss.org This conformational locking can fix the nucleoside into either a "North" (N) or "South" (S) conformation, which are the two preferred puckering states of natural ribose rings. nih.govnih.gov
These conformationally locked nucleosides are powerful tools for probing the specific shapes required for interaction with biological targets like viral enzymes and receptors. nih.govconicet.gov.ar The bicyclo[3.1.0]hexane template provides a more defined three-dimensional structure compared to the flexible furanose ring, which can lead to enhanced potency and selectivity. nih.govnih.gov For instance, (N)-methanocarba analogues have shown significant antiviral activities. The synthesis of these compounds can be achieved through convergent approaches, such as the Mitsunobu coupling of a pre-formed bicyclo[3.1.0]hexenol with a nucleobase. nih.gov This strategy has been used to create a wide range of purine (B94841) and pyrimidine (B1678525) carbocyclic nucleosides. conicet.gov.arrsc.org The resulting molecules, with their greater sp3 character, are considered favorable drug-like scaffolds. nih.gov
Scaffold Integration in Medicinal Chemistry
The unique structural properties of the bicyclo[3.1.0]hexane scaffold have made it a privileged motif in various medicinal chemistry programs, leading to the discovery of potent and selective ligands for important drug targets.
The introduction of the bicyclo[3.1.0]hexane scaffold, specifically in the North or (N)-methanocarba configuration, has been a highly effective strategy for developing potent and selective ligands for adenosine (B11128) receptors (ARs), particularly the A3 subtype. nih.govmdpi.com Replacing the flexible ribose ring with this rigid carbocyclic system often increases the affinity and selectivity for the A3AR, a G protein-coupled receptor implicated in inflammation and cancer. nih.govmdpi.com
Structure-activity relationship (SAR) studies have been conducted on a series of (N)-methanocarba nucleosides, exploring modifications at various positions of the purine ring and the 5'-position of the bicyclo[3.1.0]hexane moiety. mdpi.com These studies have shown that substituents on the purine ring are critical for affinity. For example, introducing an amino group at the 6-position significantly increases A3 receptor affinity, and further modification with benzyl (B1604629) groups can restore or enhance it. nih.gov One of the most potent compounds identified, which bears a dibenzylamino group at the 6-position and a methylthio group at the 2-position, displayed a high selectivity and a Ki value of 0.38 μM for the A3AR. mdpi.com
| Compound | Modifications | A3AR Ki (μM) | Selectivity Profile |
|---|---|---|---|
| 16 | 6-amino group | 1.60 | High A3 selectivity; no binding at other subtypes. |
| 15 | 6-para-methoxybenzylamino group | 0.50 | High A3 selectivity. |
| 30 | 6-dibenzylamino group, 2-methylthio group | 0.38 | High A3 selectivity. |
| 36 | (N)-methanocarba adenosine | 0.96 | Preference for A3, but also binds A1 and A2A. |
| 42 | 5'-triazole ester modification | 6.35 | Low A3 affinity. |
The bicyclo[3.1.0]hexane scaffold has been employed to synthesize mimics of uridine (B1682114) diphosphate-galactofuranose (UDP-Galf). researchgate.netnih.gov UDP-Galf is the essential donor substrate for galactofuranosyltransferases, such as GlfT1 and GlfT2, which are critical for the biosynthesis of the galactan portion of the mycobacterial cell wall. researchgate.netnih.govmdpi.com As this cell wall is vital for the survival of the bacteria, these enzymes are attractive targets for new antitubercular agents. ualberta.ca
A series of UDP-Galf mimics was synthesized by linking a bicyclo[3.1.0]hexane-based amine to various aldehydes, including a uridine-containing aldehyde, through reductive amination. nih.gov These compounds were then evaluated for their ability to inhibit the mycobacterial galactofuranosyltransferase GlfT2. researchgate.netnih.gov While the resulting analogues were found to be weak inhibitors of the enzyme, these findings represent a crucial first step. researchgate.netnih.gov They validate the use of the bicyclo[3.1.0]hexane scaffold as a structural template for designing inhibitors that target this important class of mycobacterial enzymes. semanticscholar.org
The inherent rigidity of the bicyclo[3.1.0]hexane scaffold makes it an exemplary building block for constructing molecules with a well-defined three-dimensional shape, a critical feature for achieving high-affinity and selective ligand binding. researchgate.netnih.gov By restricting the conformational freedom of a molecule, the entropic penalty of binding to a receptor is reduced, and specific interactions can be optimized. nih.govsemanticscholar.org
This principle has been successfully applied in the design of selective histamine (B1213489) H3 receptor ligands. nih.govsemanticscholar.org By incorporating the bicyclo[3.1.0]hexane structure, researchers created conformationally restricted histamine analogues that showed significantly improved selectivity for the H3 receptor over the H4 receptor. nih.gov One such compound exhibited over 100-fold selectivity for the H3 receptor, demonstrating that the rigid scaffold was crucial for discriminating between receptor subtypes. nih.govsemanticscholar.org Similarly, this scaffold has been used to repurpose adenosine derivatives into potent antagonists for serotonin (B10506) receptors and to design mimics of the distorted boat conformation of sialic acid to inhibit influenza neuraminidase. nih.govrsc.org These examples highlight the versatility of the bicyclo[3.1.0]hexane core in creating structurally precise molecules for targeted ligand binding. grafiati.com
Building Blocks for Complex Molecular Architectures
The unique stereochemical and reactive properties of the bicyclo[3.1.0]hexane scaffold, particularly when functionalized with a methanol (B129727) group at the C-6 position, allow for its use as a foundational element in the construction of intricate molecules. researchgate.net The rigid nature of this bicyclic system provides a level of conformational restriction that is often sought after in the design of pharmacologically active compounds and complex natural product analogues. rsc.org
Bicyclo[3.1.0]hexane-6-methanol and its derivatives are crucial intermediates in the synthesis of various natural product analogues. The bicyclic core effectively serves as a conformationally restricted mimic of other cyclic systems, such as furanose rings in nucleosides. researchgate.netnih.gov
One of the most significant applications is in the synthesis of (N)-methanocarba nucleosides . nih.gov In these structures, the bicyclo[3.1.0]hexane unit replaces the furanose sugar of natural nucleosides. This substitution imparts increased metabolic stability and can enhance binding affinity to target enzymes and receptors. orgsyn.org For example, (N)-methanocarba adenosine derivatives have been developed as highly potent and selective agonists for the A3 adenosine receptor, a target for treating inflammation and cancer. nih.gov The synthesis of these modified nucleosides often starts from a protected form of bicyclo[3.1.0]hexan-6-ol, which is then coupled with a purine or pyrimidine base. nih.govnih.gov
Another example of the utility of the bicyclo[3.1.0]hexane scaffold in natural product synthesis is demonstrated in the total synthesis of (±)-Crinane . While the synthesis starts from 6,6-dibromobicyclo[3.1.0]hexane, the initial step involves a thermally-induced ring opening to an allylic amine, which is then elaborated. This highlights the role of the bicyclo[3.1.0]hexane system as a latent source of functionality for constructing more complex tetracyclic frameworks.
The following table summarizes key intermediates and target natural product analogues synthesized from bicyclo[3.1.0]hexane precursors.
| Precursor/Intermediate | Target Molecule/Analogue | Significance |
| Protected Bicyclo[3.1.0]hexan-6-ol | (N)-methanocarba adenosine derivatives | A3 adenosine receptor agonists for inflammation and cancer. nih.govlookchem.com |
| 6,6-dibromobicyclo[3.1.0]hexane | (±)-Crinane | Core structure of Amaryllidaceae alkaloids with potential antiviral and anti-tumor properties. |
The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system can be strategically opened to generate larger, more flexible cyclic structures. This makes this compound and its derivatives valuable precursors for the synthesis of various cyclic compounds, including cyclic 1,3-diketones and macrocycles.
Ring-opening reactions of bicyclo[3.1.0]hexane derivatives can be controlled to yield different products based on the reaction conditions. For instance, the methanolysis of a bicyclo[3.1.0]hexane derivative with activating groups (ketone and ester) on the cyclopropane ring can proceed in two distinct ways. acs.org
Under acidic conditions , the reaction yields a 4-methoxycyclohexane derivative.
Under basic conditions , the major product is a 3-methoxymethylcyclopentanone derivative. acs.org
This divergent reactivity provides a powerful tool for selectively accessing either five- or six-membered rings from a single precursor.
Furthermore, the ring-opening of silylated bicyclo[3.1.0]hexane derivatives has been shown to be an effective method for preparing cyclic 1,3-diketones . The reaction of 1,2-bis(trimethylsilyloxy)bicyclo[n.1.0]alkanes, which can be prepared from the corresponding cycloalkanones, with iron(III) chloride induces a ring expansion that leads to the formation of cyclic 1,3-diones. This methodology has also been applied to the synthesis of macrocyclic compounds that contain two 1,3-diketone units within the larger ring structure. orgsyn.org
The following table illustrates the transformation of bicyclo[3.1.0]hexane derivatives into other cyclic structures.
| Starting Material | Reagents and Conditions | Product(s) |
| Bicyclo[3.1.0]hexane with ketone and ester activating groups | Acidic methanol | 4-Methoxycyclohexane derivative acs.org |
| Bicyclo[3.1.0]hexane with ketone and ester activating groups | Basic methanol | 3-Methoxymethylcyclopentanone derivative acs.org |
| 1-Trimethylsilyloxybicyclo[3.1.0]hexane | Iron(III) chloride, then sodium acetate (B1210297) in methanol | 2-Cyclohexen-1-one and 2-cyclohepten-1-one (B143340) orgsyn.org |
| 1,2-bis(trimethylsilyloxy)bicyclo[n.1.0]alkanes | Iron(III) chloride | Cyclic 1,3-diketones orgsyn.org |
Beyond its role as a structural scaffold, this compound is a reactive molecule that participates in a variety of organic transformations. The presence of the hydroxyl group and the strained bicyclic system allows for a range of chemical manipulations.
Early studies by Wiberg and Ashe in 1965 investigated the solvolytic reactions of this compound derivatives. dtic.mil These studies provided fundamental insights into the reactivity of this system and the nature of the intermediates formed upon solvolysis.
More recent research has utilized the Bicyclo[3.1.0]hexane scaffold in various synthetic contexts. For example, derivatives of this compound, such as the corresponding aldehydes or ketones, can undergo further reactions. Intramolecular cyclopropanation of alkenyl aldehydes can be used to construct the bicyclo[3.1.0]hexane skeleton itself, which can then be elaborated. d-nb.info
The hydroxyl group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further synthetic transformations such as Wittig reactions, reductive aminations, or amide couplings. For instance, (2S,3R,4R)-1-Aza-1-tert-butyloxycarbonyl-6,6-diphenyl-bicyclo[3.1.0]hexane-2-methanol has been synthesized from the corresponding carboxylic acid via reduction. rsc.org
The following table provides examples of reactions where this compound or its direct derivatives are used as reactants.
| Reactant | Reaction Type | Product Type |
| This compound tosylate | Solvolysis | Rearranged alcohol and alkene products dtic.mil |
| Bicyclo[3.1.0]hexane-6-carboxaldehyde | Intramolecular radical cyclopropanation | Fused-ring systems |
| (2S,3R,4R)-1-Aza-1-tert-butyloxycarbonyl-6,6-diphenyl-bicyclo[3.1.0]hexane-2-carboxylic acid | Reduction (e.g., with BH3) | (2S,3R,4R)-1-Aza-1-tert-butyloxycarbonyl-6,6-diphenyl-bicyclo[3.1.0]hexane-2-methanol rsc.org |
Historical Context and Future Directions in Bicyclo 3.1.0 Hexane Research
Evolution of Synthetic Strategies for the Bicyclo[3.1.0]hexane Core
The construction of the bicyclo[3.1.0]hexane core has been a subject of extensive research, leading to the development of various synthetic strategies. Early methods often relied on intramolecular cyclization reactions of appropriately functionalized cyclopentane (B165970) or cyclohexane (B81311) precursors.
A notable approach involves the base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione to furnish the bicyclo[3.1.0]hexane ring system. nih.gov Another strategy takes advantage of the intramolecular Simmons-Smith cyclopropanation of functionalized gem-diiodoalkanes containing allylic alcohols, which has proven successful for the synthesis of bicyclo[3.1.0]hexanes. researchgate.net
More recent advancements have focused on developing more efficient and versatile methods. These include:
Intramolecular Radical Cyclopropanation: A copper(I)/secondary amine cooperative catalyst system enables the single-step construction of bicyclo[3.1.0]hexane skeletons from unactivated alkenes with an α-methylene group of aldehydes. d-nb.info This method offers excellent efficiency and a broad substrate scope. d-nb.info
(3+2) Annulation of Cyclopropenes and Aminocyclopropanes: This convergent approach utilizes cyclopropenes as two-carbon units and aminocyclopropanes as three-atom components to construct the bicyclo[3.1.0]hexane core, including those with all-carbon quaternary centers. rsc.orgnih.gov The reaction can be initiated by photoredox catalysis. rsc.orgnih.gov
Transition-Metal-Catalyzed Cycloisomerization: Platinum and gold catalysts have been employed in the cycloisomerization of 1,5-enynes to yield bicyclo[3.1.0]hexane derivatives. researchgate.net Silver(I) catalysts have also been used in the oxidative cyclopropanation of 1,6-enynes. acs.org
Retro-Diels-Alder (RDA) Strategies: This fragmentation-based disconnection approach utilizes the thermodynamically driven cycloelimination of stable precursors to generate strained bicyclic products like bicyclo[3.1.0]hexane derivatives. evitachem.com
These evolving strategies have significantly expanded the accessibility and structural diversity of bicyclo[3.1.0]hexane derivatives, paving the way for further exploration of their properties and applications.
Emerging Methodologies in Stereoselective Synthesis
The control of stereochemistry is paramount in the synthesis of complex molecules. For bicyclo[3.1.0]hexane derivatives, which can possess multiple stereocenters, the development of stereoselective methods is crucial.
Recent breakthroughs in this area include:
Asymmetric Intramolecular Cyclopropanation: The radical cyclopropanation method mentioned earlier has been successfully adapted for asymmetric synthesis, providing enantioenriched bicyclo[3.1.0]hexanes with two vicinal all-carbon quaternary stereocenters in good to excellent enantioselectivity. d-nb.info
Diastereoselective Annulation: The photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes has been shown to be highly diastereoselective, particularly when using difluorocyclopropenes. rsc.orgnih.gov This allows for the synthesis of important building blocks for medicinal chemistry. rsc.org
Organocatalysis: A diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes has been developed using asymmetric organocatalysis to install all stereocenters through a transannular alkylation reaction. researchgate.net
Chiral Catalysts in Cycloadditions: The first asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes catalyzed by a chiral copper complex has been reported for the construction of 3-azabicyclo[3.1.0]hexane derivatives, a related heterocyclic system. beilstein-journals.org
These emerging methodologies offer powerful tools for the synthesis of stereochemically defined bicyclo[3.1.0]hexane-6-methanol and its derivatives, which is essential for investigating their specific interactions in biological systems.
Advances in Spectroscopic and Computational Characterization
The definitive structural elucidation and conformational analysis of bicyclo[3.1.0]hexane derivatives rely on a combination of advanced spectroscopic techniques and computational methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity and relative stereochemistry of the bicyclo[3.1.0]hexane core. acs.orgmpg.de Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are particularly useful for distinguishing between CH, CH2, and CH3 groups. acs.org 2D NMR experiments such as COSY, HSQC, and HMBC provide further detailed structural information. mdpi.com
Mass Spectrometry (MS): GC-MS is a common technique used to identify bicyclo[3.1.0]hexane derivatives, such as 2-hydroxy-1,4,4-trimethyl-bicyclo[3.1.0]hexane-6-methanol found in natural products like Zingiber officinale. spectrabase.comresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination. mpg.demdpi.com
Chiroptical Spectroscopy: For chiral bicyclo[3.1.0]hexane derivatives, electronic circular dichroism (ECD), optical rotatory dispersion (ORD), and vibrational circular dichroism (VCD) are powerful techniques for determining the absolute configuration. rsc.org
Computational Methods:
Density Functional Theory (DFT) Calculations: DFT calculations are extensively used to predict and understand the properties of bicyclo[3.1.0]hexane derivatives. beilstein-journals.orgrsc.org These calculations can:
Determine the relative stabilities of different conformers (e.g., boat-like vs. chair-like). rsc.org
Simulate ECD, ORD, and VCD spectra to aid in the assignment of absolute configuration by comparing calculated and experimental spectra. rsc.org
Investigate reaction mechanisms, such as the cycloaddition of cyclopropenes with azomethine ylides. beilstein-journals.orgbeilstein-archives.org
The synergy between these advanced spectroscopic and computational tools provides a comprehensive understanding of the three-dimensional structure and stereochemistry of this compound and its analogues.
Prospects for Novel Applications in Chemical Biology and Materials Science
The unique structural features of the bicyclo[3.1.0]hexane scaffold make it an attractive platform for the development of novel molecules in chemical biology and materials science.
Chemical Biology:
Conformationally Restricted Analogues: The rigid bicyclo[3.1.0]hexane core is used to create conformationally constrained analogues of biologically important molecules, such as nucleosides and amino acids. nih.govresearchgate.netnih.gov This conformational locking can lead to enhanced binding affinity and selectivity for specific biological targets. nih.govnih.gov For instance, bicyclo[3.1.0]hexane-based nucleosides have been investigated as potent agonists for adenosine (B11128) receptors. nih.govmdpi.com
Scaffolds for Drug Discovery: The 3-azabicyclo[3.1.0]hexane framework, a close relative of bicyclo[3.1.0]hexane, is a structural fragment found in various biologically active compounds, including histone deacetylase inhibitors and opioid receptor antagonists. beilstein-journals.orgbeilstein-archives.orgmdpi.combohrium.com The bicyclo[3.1.0]hexane scaffold itself has been incorporated into novel neuropeptide Y Y1 antagonists. nih.gov
Probes for Biological Processes: The constrained nature of these molecules makes them excellent probes for studying enzyme mechanisms and receptor interactions. For example, they have been used as mechanistic probes for DNA methyltransferases. nih.gov
Materials Science:
Building Blocks for New Materials: The rigid and well-defined three-dimensional structure of bicyclo[3.1.0]hexane derivatives makes them interesting building blocks for the construction of novel polymers and materials with specific properties. evitachem.com
Organic Semiconductors: Spiro compounds containing the 3-azabicyclo[3.1.0]hexane framework have found applications as organic semiconductors, suggesting that the parent carbocyclic system could also be explored for similar purposes. beilstein-journals.orgbeilstein-archives.org
The continued development of synthetic methodologies and a deeper understanding of the structure-property relationships of this compound and its derivatives will undoubtedly fuel future innovations in both chemical biology and materials science.
Q & A
Q. What are the common synthetic routes for bicyclo[3.1.0]hexane-6-methanol?
- Methodological Answer : The synthesis of bicyclo[3.1.0]hexane derivatives often employs (3 + 2) annulation between cyclopropenes and aminocyclopropanes to construct the bicyclic core . Cross metathesis followed by carbene-mediated intramolecular cyclopropanation is another key strategy for functionalizing the cyclopropane ring . Additionally, platinum- or gold-catalyzed cycloisomerization of hydroxylated enynes provides access to bicyclo[3.1.0]hexan-3-one derivatives, which can be further modified .
Q. How is the conformation of bicyclo[3.1.0]hexane derivatives characterized?
- Methodological Answer : Conformational analysis typically combines NMR spectroscopy and thermochemical data. For example, -NMR studies reveal boat-like conformations in thujane derivatives due to distinct splitting patterns of axial and equatorial protons . Thermochemical data (e.g., strain energy calculations from combustion heats) further support conformational stability, as shown in NIST-derived values for bicyclo[3.1.0]hexane (strain energy ≈ 171.21 kJ/mol) .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer : Standard characterization includes:
- GC-MS : Identifies molecular weight and fragmentation patterns (e.g., detection in ginger extract with retention time 9.055) .
- NMR : Assigns stereochemistry via coupling constants and NOE effects .
- X-ray crystallography : Resolves absolute configuration, critical for bioactive derivatives .
Advanced Research Questions
Q. How can contradictions in conformational data between NMR and IR studies be resolved?
- Methodological Answer : Discrepancies arise from differing sensitivity of techniques to dynamic equilibria. For instance, NMR may indicate a boat-like conformation via averaged signals, while IR might detect minor twisted-boat forms. A combined approach using variable-temperature NMR and computational modeling (DFT) can reconcile these by identifying dominant conformers under specific conditions .
Q. What strategies optimize diastereoselectivity in functionalizing the cyclopropane ring?
- Methodological Answer : Cross metathesis with Grubbs catalysts enables selective introduction of substituents at the cyclopropane tip. However, electron-withdrawing groups (EWGs) may trigger competing [3 + 2] cycloadditions. To mitigate this, use sterically hindered olefins or switch to carbene precursors with electron-donating groups (EDGs) to favor cyclopropanation .
Q. How are bicyclo[3.1.0]hexane derivatives designed for liquid crystalline materials?
- Methodological Answer : Key design principles include:
Q. What mechanistic insights guide the synthesis of bicyclo[3.1.0]hexan-3-one derivatives?
- Methodological Answer : Platinum-catalyzed cycloisomerization of hydroxylated enynes proceeds via cyclopropylmethyl carbene intermediates, as confirmed by deuterium labeling. The reaction cascade involves allylation followed by ketone formation, enabling concise synthesis of terpenes like sabinone .
Q. How are bioactive derivatives evaluated for antiviral or neurological activity?
- Methodological Answer :
- Influenza inhibitors : Constrained sialic acid analogues are tested in neuraminidase inhibition assays (IC values) .
- mGlu receptor agonists : Radioligand binding assays (e.g., -LY341495 displacement) determine receptor affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
